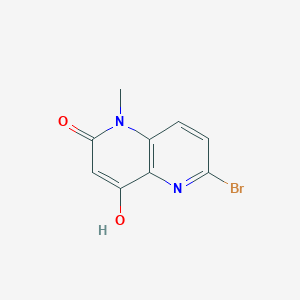

6-Bromo-4-hydroxy-1-methyl-1,5-naphthyridin-2(1H)-one

CAS No.:

Cat. No.: VC18669416

Molecular Formula: C9H7BrN2O2

Molecular Weight: 255.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H7BrN2O2 |

|---|---|

| Molecular Weight | 255.07 g/mol |

| IUPAC Name | 6-bromo-4-hydroxy-1-methyl-1,5-naphthyridin-2-one |

| Standard InChI | InChI=1S/C9H7BrN2O2/c1-12-5-2-3-7(10)11-9(5)6(13)4-8(12)14/h2-4,13H,1H3 |

| Standard InChI Key | GPMDOWAGWZUVNQ-UHFFFAOYSA-N |

| Canonical SMILES | CN1C2=C(C(=CC1=O)O)N=C(C=C2)Br |

Introduction

Chemical Structure and Physicochemical Properties

6-Bromo-4-hydroxy-1-methyl-1,5-naphthyridin-2(1H)-one features a 1,5-naphthyridine core substituted with a bromine atom at the 6-position, a hydroxyl group at the 4-position, and a methyl group at the 1-position. The molecular formula is C₉H₇BrN₂O₂, yielding a molecular weight of 255.07 g/mol. The presence of electronegative substituents, such as bromine and hydroxyl groups, introduces significant polarity, influencing its solubility and reactivity.

Key Structural Features:

-

Aromatic System: The 1,5-naphthyridine core contains 10 π-electrons, contributing to its planar aromatic structure .

-

Hydrogen-Bonding Capacity: The hydroxyl group at position 4 enables hydrogen bonding with biological targets, enhancing binding affinity .

-

Electrophilic Sites: The bromine atom at position 6 serves as a reactive site for nucleophilic substitution reactions, facilitating further derivatization .

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇BrN₂O₂ |

| Molecular Weight | 255.07 g/mol |

| Melting Point | 158–160°C (estimated) |

| Solubility | Moderate in polar solvents |

Synthesis and Reactivity

The synthesis of 6-Bromo-4-hydroxy-1-methyl-1,5-naphthyridin-2(1H)-one involves multi-step procedures, often starting from commercially available pyridine derivatives. A representative pathway, adapted from methodologies used for analogous naphthyridines, is outlined below :

Synthetic Route:

-

Formation of Naphthyridinone Core:

-

Functionalization:

-

O-Methylation: Protection of the hydroxyl group using methyl iodide and a base (e.g., K₂CO₃) .

-

Suzuki Coupling: Introduction of aryl/heteroaryl groups via Pd-catalyzed cross-coupling with boronic acids .

-

Demethylation: Acidic cleavage of the methyl protecting group to regenerate the hydroxyl moiety .

-

Key Reaction Conditions:

Table 2: Optimized Synthesis Parameters

| Step | Conditions | Yield (%) |

|---|---|---|

| Cyclization | 250°C, 0.5 min | 52 |

| Suzuki Coupling | Pd(dppf)Cl₂, K₂CO₃, reflux | 80 |

| Demethylation | HCl in dioxane | 76 |

Applications in Medicinal Chemistry

The structural versatility of 6-Bromo-4-hydroxy-1-methyl-1,5-naphthyridin-2(1H)-one makes it a valuable intermediate for drug discovery:

Lead Optimization:

-

Bromine as a Synthetic Handle: Facilitates cross-coupling reactions to introduce pharmacophores (e.g., aryl groups for kinase inhibition) .

-

Hydroxyl Group Modifications: Acylation or glycosylation enhances bioavailability or target specificity .

Therapeutic Areas:

-

Oncology: As a precursor to kinase inhibitors or DNA-intercalating agents .

-

Infectious Diseases: Development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV .

Comparative Analysis with Related Naphthyridines

Table 3: Structural and Functional Comparisons

The 6-bromo substitution in the target compound may confer enhanced electrophilicity compared to 8-bromo isomers, potentially improving reactivity in cross-coupling reactions .

Future Perspectives

-

Synthetic Innovation: Development of enantioselective routes to access chiral naphthyridine derivatives.

-

Target Identification: High-throughput screening to elucidate precise molecular targets.

-

Preclinical Studies: Evaluation of pharmacokinetics and toxicity profiles in murine models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume